rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis
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Overview
Description
“rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a cyclopentane ring substituted with an amine group and an oxadiazole moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis” typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Alkylation of Cyclopentane: The cyclopentane ring can be functionalized through alkylation reactions to introduce the desired substituents.
Coupling Reaction: The oxadiazole moiety can be coupled to the cyclopentane ring using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction of the oxadiazole ring or other functional groups may yield various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amine group or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the oxadiazole ring.
Medicine
Drug Development: The compound could serve as a lead compound in drug development programs targeting specific enzymes or receptors.
Industry
Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis” would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to modulation of their activity. The oxadiazole ring may play a crucial role in binding to the target site, while the cyclopentane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine: Similar structure with a methyl group instead of an ethyl group.
(1R,3S)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
The unique combination of the ethyl-substituted oxadiazole ring and the cyclopentane ring in “rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis” may impart distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in various applications, such as drug development and materials science.
Properties
CAS No. |
2307782-45-0 |
---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
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